![molecular formula C9H12FNS B1401158 [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine CAS No. 1192369-50-8](/img/structure/B1401158.png)
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine
Descripción general
Descripción
“[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine” is a chemical compound. Based on its name, it contains an ethylsulfanyl group, a fluorophenyl group, and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central phenyl ring (a six-membered carbon ring typical of aromatic compounds), substituted at the 2nd position with an ethylsulfanyl group and at the 5th position with a fluorine atom. The methanamine group would be attached to the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The ethylsulfanyl group might be susceptible to oxidation, and the aromatic ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemical species .Aplicaciones Científicas De Investigación
1. Biased Agonism in Serotonin Receptors
The novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds with structural similarities to [2-(Ethylsulfanyl)-5-fluorophenyl]methanamine, have been designed as biased agonists for serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation and show potential as antidepressant drug candidates due to their high selectivity and antidepressant-like activity in vivo (Sniecikowska et al., 2019).
2. Dual Serotonin/Noradrenaline Reuptake Inhibition
A series of 1-(2-phenoxyphenyl)methanamines, including similar compounds, demonstrates selective dual serotonin and noradrenaline reuptake inhibition. This class of compounds shows promise in balancing human in vitro metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
3. Chiral Discrimination in Pharmaceutical Chemistry
The separation of enantiomers of structurally related compounds on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase is significant in pharmaceutical chemistry. This process involves intricate interactions like hydrogen bonding and inclusion in amylose carbamate chains, essential for creating enantiomerically pure pharmaceuticals (Bereznitski et al., 2002).
4. Development of Potential Radio-Tracers
Aromatic nucleophilic substitution used to create compounds like [18F]GBR 13119, a potential radio-tracer for the dopamine uptake system, is a crucial area of research. This process involves the use of trimethylammonium trifluoromethanesulfonates, indicating the importance of such compounds in developing diagnostic tools in neurology (Haka, Kilbourn, Watkins, & Toorongian, 1989).
5. Synthesis of Novel Compounds
The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through polyphosphoric acid condensation demonstrates the versatility of these compounds in creating new chemical entities. This process is important for expanding the range of available compounds for various applications in chemistry and pharmacology (Shimoga, Shin, & Kim, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(2-ethylsulfanyl-5-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPPNOLDSMJSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrazolo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B1401075.png)
![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)
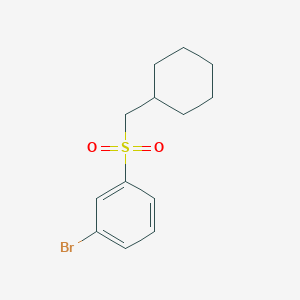
![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)
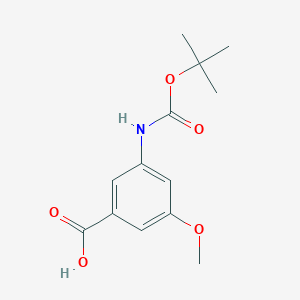
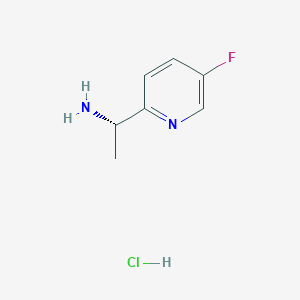
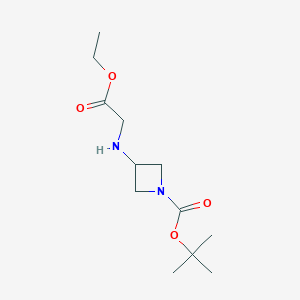
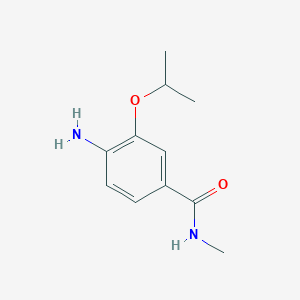
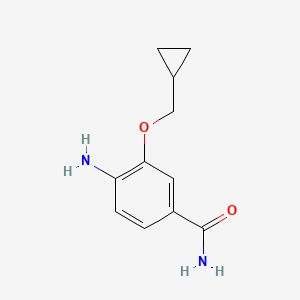
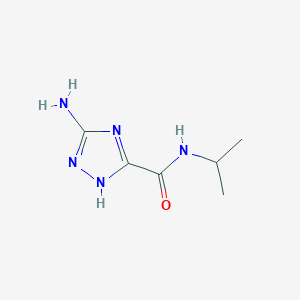
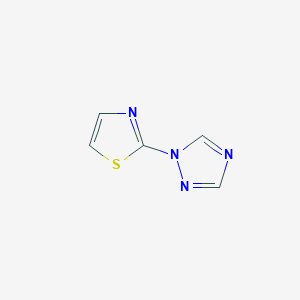
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401097.png)